1,3-Butadiene, 1,4-dimethoxy-

Catalog No.
S15286123
CAS No.
24000-38-2
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butadiene, 1,4-dimethoxy-

CAS Number

24000-38-2

Product Name

1,3-Butadiene, 1,4-dimethoxy-

IUPAC Name

1,4-dimethoxybuta-1,3-diene

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h3-6H,1-2H3

InChI Key

ZFOMGKMTIIJRAI-UHFFFAOYSA-N

Canonical SMILES

COC=CC=COC

1,3-Butadiene, 1,4-dimethoxy- is an organic compound with the chemical formula C6_6H10_10O2_2. It is a derivative of 1,3-butadiene, characterized by the presence of two methoxy groups at the 1 and 4 positions of the butadiene chain. This compound is a colorless liquid with a sweet odor and is notable for its reactivity due to the conjugated double bonds in its structure. The presence of methoxy groups enhances its potential for various chemical transformations and applications in organic synthesis.

  • Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives when reacted with suitable dienophiles .
  • Hydrolysis and Alcoholysis: The methoxy groups can be hydrolyzed or alcoholized to produce alcohol derivatives or other functionalized products .
  • Polymerization: Like other butadiene derivatives, it can undergo polymerization under appropriate conditions to form larger oligomers or polymers .

Several methods are employed for synthesizing 1,3-butadiene, 1,4-dimethoxy-:

  • Methoxylation of Butadiene: This involves the direct reaction of 1,3-butadiene with methanol in the presence of acid catalysts to introduce methoxy groups at the desired positions .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable dienophiles that lead to the formation of methoxy-substituted cyclohexenes which can be further manipulated .
  • Functionalization Techniques: Advanced synthetic methods such as palladium-catalyzed reactions can be used to selectively add methoxy groups to the butadiene backbone .

1,3-Butadiene, 1,4-dimethoxy- finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for producing fine chemicals and pharmaceuticals due to its reactive double bonds and functional groups .
  • Material Science: The compound can be utilized in the development of polymers and materials with specific properties derived from its unique structure .
  • Research Tool: It is often used in chemical research for studying reaction mechanisms involving conjugated systems .

Interaction studies involving 1,3-butadiene, 1,4-dimethoxy- focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how the compound behaves under different conditions and its potential pathways for transformation. For instance:

  • Reactivity with Nucleophiles: The methoxy groups can enhance nucleophilic attack on electrophilic centers in other molecules .
  • Combustion Studies: Its combustion characteristics have been studied to assess its behavior as a fuel component and its environmental impact when oxidized .

Several compounds share structural similarities with 1,3-butadiene, 1,4-dimethoxy-. Here are some notable examples:

Compound NameStructureUnique Features
1,3-ButadieneCH2_2=CH-CH=CH2_2Basic diene structure; widely used in polymer production.
1-MethoxybutadieneCH2_2=C(CH3_3)-CH=CH2_2Contains one methoxy group; used in organic synthesis.
1,4-DimethoxybutadieneCH2_2=C(OCH3_3)-C(OCH3_3)-CH=CH2_2Two methoxy groups; enhanced reactivity compared to butadiene.
IsopreneCH2_2=C(CH3_3)-CH=CH2_2Natural rubber precursor; similar reactivity profile.

Uniqueness of 1,3-Butadiene, 1,4-dimethoxy-

The uniqueness of 1,3-butadiene, 1,4-dimethoxy- lies in its dual methoxy substitution which not only enhances its chemical reactivity but also allows for diverse applications in both synthetic chemistry and material science. Its ability to participate in Diels-Alder reactions while maintaining stability under various conditions sets it apart from simpler butadienes or related compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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